molecular formula C19H19N5O4 B2490038 N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1206998-97-1

N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2490038
CAS No.: 1206998-97-1
M. Wt: 381.392
InChI Key: YEDVSZMIQBDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Agents

A study by Honma et al. (1984) on antiallergic agents involved the synthesis of N-tetrazolylpyridinecarboxamides, which are structurally similar to the compound . They explored these compounds for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay. Their research contributes to understanding the structure-activity relationships of such compounds in the context of antiallergic properties (Honma et al., 1984).

Cytotoxicity Research

In a study conducted by Hassan et al. (2014), they synthesized and evaluated 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research is relevant for understanding the potential anticancer properties of related compounds (Hassan et al., 2014).

Heterocyclic Synthesis

Mohareb et al. (2004) focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, starting from compounds similar to the one . This type of research is crucial for developing new chemical entities with potential pharmaceutical applications (Mohareb et al., 2004).

Synthesis of Pyrazolo[1,5-a]pyrimidines

Drev et al. (2014) explored the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Such studies are significant for the development of new heterocyclic compounds with potential therapeutic applications (Drev et al., 2014).

Synthesis of Tetrazolyl Pyrazole Amides

Hu et al. (2011) described a microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, noting their potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. Such compounds are structurally related to the compound of interest and highlight its potential in various biological applications (Hu et al., 2011).

Antimicrobial Activity Research

Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and studied their antibacterial and antifungal activities. This research is pertinent to the development of new antimicrobial agents (Zhuravel et al., 2005).

Mechanism of Action

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c20-17(25)12-5-1-2-6-15(12)21-18(26)13-9-24(8-11-4-3-7-28-11)10-14-16(13)22-23-19(14)27/h1-2,5-6,9-11H,3-4,7-8H2,(H2,20,25)(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVSZMIQBDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.